Dimethyl methylmalonate
Overview
Description
Dimethyl methylmalonate is an organic compound with the molecular formula C6H10O4 . It is an ester derivative of methylmalonic acid and is commonly used in organic synthesis. This compound is a colorless liquid with a boiling point of approximately 176-177°C and a density of 1.098 g/mL at 25°C .
Mechanism of Action
Target of Action
Dimethyl methylmalonate is a derivative of malonic acid and is commonly used as a reagent in organic synthesis . It is primarily used as a precursor for barbituric acid and is also used in the malonic ester synthesis . The primary targets of this compound are the enzymes involved in these synthesis processes.
Mode of Action
It is known to undergo enantioselective palladium-catalyzed allylic substitution reactions . This reaction involves the interaction of this compound with a palladium catalyst and an allylic substrate, resulting in the formation of new carbon-carbon bonds.
Biochemical Pathways
This compound is involved in the malonic ester synthesis . This is a method for the synthesis of carboxylic acids, which involves the alkylation of malonic esters followed by hydrolysis and decarboxylation. The resulting product is a carboxylic acid with one more carbon atom than the original alkyl halide.
Result of Action
The primary result of the action of this compound is the production of carboxylic acids via the malonic ester synthesis . These carboxylic acids can be further used in various biochemical reactions and pathways.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the palladium-catalyzed allylic substitution reactions can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH . Additionally, the stability of this compound can be affected by factors such as temperature, light, and the presence of oxygen.
Biochemical Analysis
Biochemical Properties
Dimethyl methylmalonate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with succinate dehydrogenase, where this compound acts as an inhibitor, affecting the enzyme’s activity in the Krebs cycle . This interaction can influence cellular respiration and energy production.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. In cardiomyocytes, it has been associated with increased oxidative stress and the activation of ferroptosis, a form of regulated cell death. This effect is mediated through the production of reactive oxygen species and the inhibition of key antioxidant proteins . Additionally, this compound can impair cell respiration and glutamate uptake in glial cells, affecting cellular metabolism and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits succinate dehydrogenase, leading to a disruption in the Krebs cycle and a decrease in ATP production . This inhibition results in the accumulation of succinate, which can further enhance the production of reactive oxygen species. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity can degrade under certain conditions . Long-term exposure to this compound has been shown to result in sustained oxidative stress and cellular damage, particularly in in vitro studies involving cardiomyocytes . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can provide protective effects against certain types of cellular damage, such as ischemia-reperfusion injury in the heart . At higher doses, this compound can induce toxic effects, including increased oxidative stress and cell death . These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized into methylmalonic acid, which can then be converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase . This conversion is crucial for the entry of the compound into the Krebs cycle, where it plays a role in energy production. Additionally, this compound can affect the levels of other metabolites, such as propionyl-CoA and malonic acid, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity can be influenced by its localization, as it interacts with enzymes and proteins within these compartments . For example, its inhibition of succinate dehydrogenase occurs within the mitochondria, affecting mitochondrial respiration and energy production . The subcellular localization of this compound is crucial for understanding its biochemical effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl methylmalonate can be synthesized through the alkylation of dimethyl malonate with methyl iodide or methyl bromide in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:
CH2(CO2CH3)2+CH3I→CH3CH(CO2CH3)2+NaI
Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of methylmalonic acid with methanol in the presence of an acid catalyst . This method is efficient and yields high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Dimethyl methylmalonate undergoes various chemical reactions, including:
Alkylation: It can be alkylated at the methylene group between the ester groups using alkyl halides and a base.
Hydrolysis: The ester groups can be hydrolyzed to form methylmalonic acid.
Decarboxylation: Upon heating, it can undergo decarboxylation to form dimethyl ketone and carbon dioxide.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, and alkyl halides like methyl iodide.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heating under reflux conditions.
Major Products:
Alkylation: Alkylated this compound.
Hydrolysis: Methylmalonic acid.
Decarboxylation: Dimethyl ketone and carbon dioxide.
Scientific Research Applications
Dimethyl methylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of drugs and diagnostic agents.
Industry: It is employed in the production of fragrances and flavoring agents.
Comparison with Similar Compounds
Dimethyl malonate: Similar in structure but lacks the additional methyl group on the central carbon atom.
Diethyl methylmalonate: Similar but with ethyl groups instead of methyl groups on the ester functionalities.
Methylmalonic acid: The parent acid of dimethyl methylmalonate, lacking the ester groups.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both ester groups and a methyl group on the central carbon atom. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
IUPAC Name |
dimethyl 2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(5(7)9-2)6(8)10-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPFPZTIZSOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060564 | |
Record name | Propanedioic acid, methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-02-9 | |
Record name | Dimethyl methylmalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl methylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl methylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2-methyl-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl methylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL METHYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG8ZA68IB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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